1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . It is characterized by a pyrrolidine ring substituted with a 3,5-dimethylphenyl group. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Mode of Action
It is known that pyrrolidine derivatives can interact with various biological targets, influencing cellular processes .
Biochemical Pathways
Pyrrolidine derivatives are versatile scaffolds in drug discovery and can interact with various biochemical pathways
Result of Action
The molecular and cellular effects of 1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione are currently unknown. The compound’s effects would depend on its specific targets and mode of action, which are yet to be identified .
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylbenzoyl chloride with pyrrolidine-2,5-dione in the presence of a base such as triethylamine . The reaction is typically carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization from a suitable solvent.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(3,4-Dimethylphenyl)pyrrolidine-2,5-dione: This compound has a similar structure but with a different substitution pattern on the phenyl ring, leading to variations in its chemical and biological properties.
1-(3,5-Dimethylphenyl)-3-(2-pyrimidinylthio)pyrrolidine-2,5-dione: This derivative contains an additional pyrimidinylthio group, which can enhance its biological activity and specificity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(13)15/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLSLUHREGCXLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)CCC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37010-48-3 |
Source
|
Record name | 1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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